1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidinone ring, which is a five-membered cyclic amide, and a morpholinosulfonyl group that enhances its pharmacological properties. The morpholinosulfonyl moiety is known for its ability to improve solubility and bioavailability, making it a valuable component in drug design.
The synthesis of 1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone can be traced back to various organic synthesis methodologies documented in the literature. Notably, the compound can be synthesized through multi-step reactions involving starting materials like phenyl derivatives and morpholinyl sulfonic acids .
This compound falls under the category of heterocyclic compounds due to the presence of the pyrrolidinone ring. It is also classified as a sulfonamide due to the morpholinosulfonyl group, which is characterized by a sulfur atom bonded to an oxygen atom (sulfonyl) and an amine (morpholine) structure.
The synthesis of 1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone typically involves several key steps:
The synthesis may employ various techniques such as:
For example, one method involves the use of an aza-Baeyer-Villiger rearrangement to produce 4-phenylpyrrolidin-2-one, which can subsequently be modified to yield the target compound .
The molecular structure of 1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone can be represented as follows:
The molecular formula is typically represented as CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's molecular weight is approximately 272.34 g/mol.
1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone can participate in various chemical reactions:
These reactions are often facilitated by specific conditions such as temperature control and solvent choice. For instance, hydrolysis might require aqueous acid at elevated temperatures to ensure complete conversion .
The mechanism of action for compounds like 1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone typically involves interaction with biological targets such as enzymes or receptors. The morpholinosulfonyl group enhances binding affinity through hydrogen bonding or electrostatic interactions.
Studies indicate that similar compounds exhibit activity against specific kinases involved in cancer progression, suggesting potential applications in oncology .
Relevant data from studies suggest that the compound maintains stability over time when stored properly .
1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone has several scientific uses:
The systematic name 1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone follows IUPAC conventions, precisely defining its molecular architecture:
Molecular Formula: C₁₄H₁₈N₂O₄SMolecular Weight: 310.37 g/mol (calculated from formula).
Structural Classification:
Table 1: Nomenclature and Structural Identifiers of Related Compounds
Compound Name | Systematic Name / Key Features | CAS/ID | Molecular Formula | |
---|---|---|---|---|
1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone | 1-(4-(Morpholine-4-sulfonyl)phenyl)pyrrolidin-2-one | Not Provided | C₁₄H₁₈N₂O₄S | |
N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide | Benzamide linked to sulfonylated aminophenyl-pyrrolidine | VC16029834 | C₂₁H₂₅N₃O₄S | [5] |
1-((4-Phenyl-1-piperazinyl)methyl)-2-pyrrolidinone | Piperazinyl-methyl substituted lactam | CID 3021274 | C₁₅H₂₁N₃O | [3] |
1-(3-(4-Morpholinyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-2-pyrrolidinone | Complex morpholinyl/tetrazolyl/thiopropyl substituted lactam | CID 3088211 | C₁₈H₂₅ClN₆O₂S | [1] |
The design rationale for 1-[4-(Morpholinosulfonyl)phenyl]-2-pyrrolidinone emerges from two key historical trends:
Kinase Inhibitor Development: The morpholino ring gained prominence in the late 2000s as a privileged scaffold in kinase inhibitors. Specifically, patents like US8227462B2 (2008–2010) detailed pyrrolidine-1,2-dicarboxamide derivatives incorporating morpholine and related heterocycles as potent PI3K (phosphatidylinositol 3-kinase) inhibitors for cancer therapy. The sulfonyl linker in such compounds enhanced hydrogen bonding potential and structural rigidity, critical for ATP-binding site interactions [2].
Lactam Utilization: 2-Pyrrolidinone derivatives have been explored extensively due to their:
Morpholinosulfonyl Group (–SO₂-Morpholine)
2-Pyrrolidinone Ring
Table 2: Key Functional Moieties and Their Roles in Drug Design
Structural Element | Key Physicochemical Properties | Biological Roles | Examples in Related Compounds |
---|---|---|---|
Morpholinosulfonyl | - High polarity (Log P reduction)- Strong H-bond acceptor- Moderate steric bulk | - Kinase hinge region binding- Solubility enhancement- Metabolic stabilization | PI3K inhibitors (US8227462B2) [2]SIK2 inhibitors (US20140256704A1) |
2-Pyrrolidinone | - Dipolar carbonyl (C=O)- Semi-rigid scaffold- H-bond donor/acceptor (amide) | - Conformational restraint- Peptide bond mimicry- Cell permeability optimization | GABA analogs (HMDB0002039) [7]Blebbistatin precursors (1-Phenyl-2-pyrrolidinone) [8] |
Combined System | - Amphiphilic character- Defined 3D orientation | - Synergistic target engagement - Balanced ADME profile | N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide [5] |
The strategic combination of these moieties creates a multifunctional pharmacophore: the sulfonyl group anchors the molecule to hydrophilic kinase domains, while the lactam’s rigidity and polarity bridge interactions with deeper hydrophobic pockets. This synergy is evident in advanced analogs like the benzamide derivative (VC16029834), where similar structural motifs demonstrate hypothesized anticancer activity via kinase pathway modulation [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5